(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester

Descripción

Overview of Organoboron Compounds in Modern Chemistry

Organoboron compounds occupy a pivotal role in synthetic chemistry due to their versatile reactivity and applications in cross-coupling reactions, catalysis, and materials science. Boronic acids and their derivatives, such as pinacol esters, exhibit unique electronic properties derived from the trivalent boron center, which acts as a Lewis acid. This characteristic enables interactions with nucleophiles, facilitating transformations like Suzuki-Miyaura couplings, hydroborations, and carbonyl activations.

The stability of organoboron compounds is enhanced through esterification with diols like pinacol, which form cyclic boronate esters. These derivatives mitigate the inherent hydrolytic instability of free boronic acids while retaining reactivity for subsequent transformations. Fluorinated organoboron compounds, in particular, have gained prominence due to the electron-withdrawing effects of fluorine, which modulate boron’s Lewis acidity and improve metabolic stability in pharmaceutical applications.

Structural Classification of Arylboronic Acid Pinacol Esters

Arylboronic acid pinacol esters are characterized by a boron atom bonded to an aromatic ring and a pinacol (2,3-dimethyl-2,3-butanediol) moiety. The general structure features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, which stabilizes the boron center through chelation.

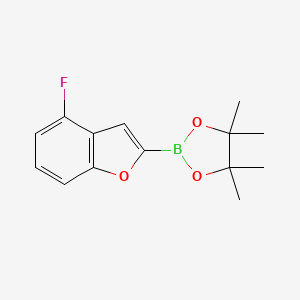

(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester exemplifies this class, combining a benzofuran scaffold with a fluorine substituent at the 4-position and a boronic ester at the 2-position. The molecular formula is $$ \text{C}{14}\text{H}{16}\text{BF}\text{O}_3 $$, with a molecular weight of 262.09 g/mol. Key structural features include:

- Benzofuran core : A fused bicyclic system comprising a benzene ring and a furan heterocycle.

- Fluorine substituent : Positioned at the 4-position, imparting electronic effects that influence reactivity.

- Pinacol boronate : The boron atom is coordinated to two oxygen atoms from the pinacol diol, forming a stable six-membered ring.

This structural arrangement balances steric protection of the boron center with accessibility for cross-coupling reactions, making it a valuable intermediate in synthetic workflows.

Historical Development of Fluorinated Heterocyclic Boronic Esters

The integration of fluorine into heterocyclic boronic esters emerged from efforts to enhance the physicochemical properties of organoboron compounds. Early work focused on phenylboronic acids, where fluorine substitution at the ortho, meta, or para positions was found to increase Lewis acidity through inductive effects.

Fluorinated benzofuran derivatives gained attention in the 2010s as scaffolds for drug discovery, particularly in kinase inhibition and antimicrobial agents. The synthesis of this compound represents an advancement in this field, leveraging modern borylation techniques such as Ir-catalyzed C–H activation or Miyaura borylation. These methods enable precise functionalization of heterocycles while avoiding harsh conditions that could degrade sensitive substrates.

Significance of Benzofuran-Based Boronic Esters in Chemical Research

Benzofuran boronic esters are prized for their dual functionality: the heterocyclic core provides a rigid, planar structure for molecular recognition, while the boronic ester enables diversification via cross-coupling. Applications include:

- Pharmaceutical synthesis : Serve as intermediates for ROCK inhibitors, Janus kinase (JAK) inhibitors, and antiviral agents.

- Materials science : Incorporated into conjugated polymers for organic electronics, where the boron center facilitates electron transport.

- Chemical biology : Used in probes for detecting diols or reactive oxygen species via boronate oxidation.

The fluorine substituent in this compound further enhances its utility by improving solubility and tuning electronic properties for targeted reactivity. Recent studies highlight its role in synthesizing fluorinated polycyclic aromatic hydrocarbons (PAHs) via Suzuki-Miyaura couplings, which are critical for developing advanced optoelectronic materials.

Table 1: Comparative Analysis of Benzofuran Boronic Esters

| Compound | Molecular Formula | Key Applications | Reference |

|---|---|---|---|

| Benzofuran-3-boronic |

Propiedades

IUPAC Name |

2-(4-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)12-8-9-10(16)6-5-7-11(9)17-12/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVQBZSYZNELHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester typically follows a multi-step approach:

- Step 1: Construction of the benzofuran core with fluorine substitution at the 4-position.

- Step 2: Introduction of a suitable leaving group (commonly bromine) at the 2-position of the benzofuran.

- Step 3: Conversion of the 2-bromo intermediate to the boronic acid pinacol ester via metalation and borylation.

This approach allows for regioselective functionalization and high yield of the target boronic ester.

Preparation of 4-Fluorobenzofuran Core

According to a study published on Thieme Connect, fluorinated benzofurans can be synthesized by bromination and subsequent functional group transformations starting from methyl 2-(5-bromo-3-fluorobenzofuran-2-yl)acetate derivatives. The fluorine substitution is introduced early in the synthesis to ensure its stability throughout subsequent steps.

Installation of the Boronic Acid Pinacol Ester Group

The key step involves transforming the 2-bromo substituent on the benzofuran into the boronic acid pinacol ester. This is generally achieved by:

- Lithiation: Treatment of the 2-bromo-4-fluorobenzofuran intermediate with a strong base such as n-butyllithium at low temperature (e.g., -78 °C) to generate the corresponding aryllithium species.

- Borylation: Quenching the aryllithium intermediate with a boron electrophile such as bis(pinacolato)diboron (B2pin2) or trimethyl borate followed by pinacol protection to yield the boronic acid pinacol ester.

This method is supported by patent literature describing similar syntheses of furan-based boronic acid pinacol esters, where lithiation followed by borylation is the preferred route.

Typical Reaction Conditions and Workup

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | Bromine or NBS in presence of catalyst (e.g., AlCl3) | Selective bromination at 2-position |

| Lithiation | n-Butyllithium, -78 °C, inert atmosphere (N2 or Ar) | Strict temperature control to avoid side reactions |

| Borylation | Bis(pinacolato)diboron, Pd catalyst (optional), RT to reflux | Pinacol ester formation in situ or post-quench |

| Workup | Aqueous quench, extraction with ethyl acetate, drying over Na2SO4, purification by column chromatography | Yields pure boronic ester |

Comparative Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Bromination + Lithiation + Borylation | Bromine/NBS, n-BuLi, B2pin2 | High regioselectivity, versatile | Requires low temperature, moisture sensitive |

| Direct Miyaura Borylation of Aryl Halide | Pd catalyst, B2pin2, base | One-step borylation possible | May require expensive catalysts, sensitive to sterics |

| Metal-Halogen Exchange + Borylation | n-BuLi or other organolithium | Efficient for sensitive substrates | Requires strict inert conditions |

Análisis De Reacciones Químicas

(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Synthesis of (4-Fluorobenzofuran-2-yl)boronic Acid Pinacol Ester

The synthesis typically involves several steps, including the reaction of 4-fluorobenzofuran with boron reagents under controlled conditions. The method often employs palladium-catalyzed reactions, such as Suzuki coupling, which is a prevalent technique for forming carbon-carbon bonds. The boronic acid pinacol ester can be synthesized effectively through the following general reaction scheme:

- Formation of 4-Fluorobenzofuran : Starting from commercially available 4-fluorophenol and furan derivatives.

- Boronation : The introduction of a boron moiety using boronic acid or boron halides.

- Pinacol Ester Formation : Reaction with pinacol to yield the desired pinacol ester.

Medicinal Chemistry

This compound has been utilized in the development of pharmaceuticals due to its ability to act as a building block for biologically active compounds. Its applications include:

- Anticancer Agents : Research has shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, studies have indicated that compounds incorporating this moiety can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

- Antiviral Activity : Some derivatives have been evaluated for their antiviral properties, particularly against viral infections where traditional treatments are ineffective .

Organic Synthesis

The compound serves as an essential intermediate in organic synthesis, particularly in:

- Cross-Coupling Reactions : It is frequently used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, including pharmaceuticals and agrochemicals .

- Synthesis of Functionalized Aromatics : The ability of this compound to participate in various coupling reactions allows for the introduction of diverse functional groups into aromatic systems, enhancing their reactivity and utility in further transformations .

Case Study 1: Anticancer Activity

A study demonstrated that a derivative of this compound showed significant inhibition of breast cancer cell proliferation. The compound was tested against MCF-7 cell lines, revealing an IC50 value that indicated potent anticancer activity compared to standard chemotherapeutics. Mechanistic studies suggested that the compound induced apoptosis via mitochondrial pathways .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound using microwave-assisted methods. This approach reduced reaction times significantly and improved yields compared to traditional heating methods. The optimized process demonstrated scalability potential for industrial applications .

Mecanismo De Acción

The mechanism of action of (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester in chemical reactions typically involves the formation of a boronate complex with a transition metal catalyst, such as palladium. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .

Comparación Con Compuestos Similares

Structural Features

Key Insights :

- Benzofuran vs. Phenyl/Thiophene: The benzofuran core offers enhanced rigidity and conjugation compared to monocyclic phenyl or thiophene systems, influencing electronic delocalization and steric accessibility .

- Substituent Effects: Fluorine and cyano groups are electron-withdrawing, modulating the boronate's reactivity in cross-coupling reactions.

Key Insights :

Reactivity in Cross-Coupling Reactions

Key Insights :

Stability and Handling

Key Insights :

- Fluorine's Role: Fluorine's electronegativity stabilizes the boronate, reducing hydrolysis rates compared to non-fluorinated analogs .

- Storage : Most pinacol esters require moisture-free conditions to prevent boronic acid formation .

Actividad Biológica

(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester, identified by its CAS number 2121514-66-5, is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been widely studied for their roles in drug design, particularly as inhibitors of various enzymes, including proteases and β-lactamases. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H16BFO3. The compound features a boron atom bonded to a phenolic structure, which is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 256.09 g/mol |

| Purity | ≥95% |

| Appearance | White to off-white solid |

| Storage Temperature | 2-8°C |

Boronic acid derivatives are known to interact with serine residues in active sites of enzymes, forming reversible covalent bonds. This mechanism is particularly relevant for β-lactamase inhibitors, where the boron atom mimics the transition state of the substrate, effectively blocking the enzymatic reaction.

Protodeboronation Dynamics

Research has shown that the stability and reactivity of boronic esters can vary significantly based on their structure. For instance, studies indicate that the rates of protodeboronation can span several orders of magnitude depending on environmental conditions such as pH and solvent effects . The hydrolytic stability of the ester plays a critical role in determining the overall biological activity.

Antimicrobial Activity

A series of studies have investigated the antimicrobial properties of boronic acid derivatives. While this compound has not been directly tested in clinical settings, related compounds have demonstrated significant activity against resistant bacterial strains when used in combination with β-lactams . These findings suggest potential for this compound to enhance the efficacy of existing antibiotics.

Case Study: Inhibition of β-Lactamases

Inhibitors derived from boronic acids have shown promise in combating bacterial resistance mechanisms mediated by β-lactamases. In vitro assays demonstrated that certain boronic acid derivatives can reduce the Minimum Inhibitory Concentration (MIC) of β-lactams by up to 32-fold against resistant E. coli strains . While specific data on this compound is limited, its structural similarities to other effective inhibitors suggest it may exhibit comparable properties.

Synthesis and Stability

The synthesis of this compound typically involves the reaction of 4-fluorobenzofuran with boronic acid precursors under controlled conditions. Studies on related compounds indicate that variations in the substituent groups can significantly affect both stability and reactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-fluorobenzofuran-2-yl)boronic acid pinacol ester?

- Methodological Answer : The compound can be synthesized via (1) photoinduced decarboxylative borylation of carboxylic acid derivatives using visible light, diboron reagents (e.g., bis(catecholato)diboron), and amide solvents without metal catalysts ; (2) iridium-catalyzed aromatic borylation for direct functionalization of benzofuran cores ; or (3) esterification of the boronic acid precursor with pinacol under reflux in toluene, followed by dehydration . Each method offers distinct advantages: photochemical routes avoid metals, while iridium catalysis enables regioselective borylation.

Q. How is this boronic ester utilized in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The pinacol ester acts as a stable boronate source in Suzuki-Miyaura couplings. For optimal results, the ester is typically hydrolyzed in situ to the boronic acid using mild acidic or oxidative conditions (e.g., NaIO₄ in THF/H₂O) . Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides are employed, with reaction monitoring via ¹¹B NMR to confirm boronate activation .

Q. What characterization techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C/¹¹B NMR : Peaks at δ ~1.2 ppm (pinacol methyl groups) and δ 6.5–7.5 ppm (fluorobenzofuran protons) confirm the structure. ¹¹B NMR shows a signal near δ 30 ppm for the boronate .

- HPLC : Reverse-phase chromatography with glucaminium-based ionic liquids improves separation of boronic esters from hydrolysis byproducts .

- UV-Vis : Stability under oxidative conditions (e.g., H₂O₂) is assessed by monitoring absorbance at 290 nm .

Q. What are the stability considerations for this compound under different conditions?

- Methodological Answer : The ester is stable in anhydrous, neutral conditions but hydrolyzes under acidic/basic or oxidative environments. For example, exposure to H₂O₂ at pH 7.27 induces rapid decomposition (t₁/₂ < 60 min), forming phenolic byproducts . Storage at 0–6°C in sealed, dry containers is recommended to prevent protodeboronation .

Advanced Research Questions

Q. How can chemoselectivity be achieved in iterative C-C bond-forming reactions using this boronic ester?

- Methodological Answer : Controlled speciation of boronic acid intermediates enables chemoselective coupling. For example, homologation of aryl boronic esters is achieved by adjusting solution equilibria (e.g., using nBuLi to generate borinic esters) to favor selective cross-coupling with sp²-hybridized partners . Iterative protocols combine Pd-catalyzed couplings and in situ boronate regeneration .

Q. What mechanistic insights explain radical-mediated pathways involving this compound?

- Methodological Answer : Photochemical reactions proceed via radical chain propagation initiated by light. The diboron reagent generates boryl radicals, which abstract hydrogen from the substrate, forming carbon radicals that recombine with boron species . EPR studies and radical trapping experiments (e.g., TEMPO) validate this pathway .

Q. How do steric/electronic factors influence stereochemical outcomes in allylboration reactions?

- Methodological Answer : Steric hindrance from the 4-fluoro substituent on benzofuran enhances E-selectivity in allylborations. Pre-treatment with nBuLi and TFAA converts the boronic ester to a borinic ester, which reacts with aldehydes via a six-membered transition state to favor anti-addition (up to 95% E) . Computational modeling (DFT) supports this stereoelectronic control .

Q. What strategies resolve contradictions in catalytic hydrogenation efficiency for derivatives of this compound?

- Methodological Answer : Hydrogenation failures (e.g., thiophene/pyrrole derivatives) are attributed to catalyst poisoning by heteroatoms. Alternative strategies include (1) acid-promoted hydrogenation with PtO₂ in HCl/EtOH to mitigate sulfur/nitrogen coordination ; (2) radical hydrogenation using HSnBu₃ and AIBN to bypass transition-metal limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.